Compound Description: This compound is a competitive inhibitor of ERAP1 aminopeptidase activity. []
Relevance: Although structurally distinct from 4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoic acid, both molecules share a benzene ring with substitutions. The presence of the sulfonamide group in Compound 1 and the carboxylic acid group in the target compound highlight potential areas for bioisosteric replacements within this chemical space. Additionally, both compounds target enzymes, suggesting potential for similar biological activities or mechanisms of action. [] (https://www.semanticscholar.org/paper/53ad12d137d4856db2c5bfb05b1ba6110d72dd22)
Compound Description: This molecule is a competitive inhibitor of ERAP1 aminopeptidase activity. []
Relevance: Similar to 4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoic acid, Compound 2 contains a piperazine ring. The presence of this common structural motif suggests that variations around this scaffold, particularly substitutions on the piperazine nitrogen atoms, could be explored to modulate activity against similar targets.
Relevance: Compound 3 shares a benzoic acid moiety with 4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoic acid, and both contain a trifluoromethyl group. This structural similarity emphasizes the importance of these functional groups in potentially influencing binding interactions with targets like ERAP1. Further investigation into the structure-activity relationship of these shared groups could be valuable.
Compound Description: This compound represents a tetralone derivative synthesized through a multi-step process involving trifluoroacetophenone as a starting material. []
Relevance: Both Compound 6 and 4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoic acid contain a benzoic acid moiety and a trifluoromethyl group, highlighting the potential for shared chemical and physical properties between the two molecules. This structural similarity could indicate potential for similar reactivity or biological activity profiles.
Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor. It demonstrates potent antiviral effects against HIV-1. []
Relevance: Both 873140 and 4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoic acid contain a benzoic acid moiety. Additionally, 873140, alongside other CCR5 antagonists, provides insight into the structural diversity and potential binding interactions within this class of compounds. Understanding the structure-activity relationship of 873140 and similar molecules could inform the design of novel CCR5 antagonists with improved potency or selectivity. (https://www.semanticscholar.org/paper/fc0e2bc53f3eb30bf0d0129b55be8b155258f824)
Compound Description: SCH-D is a CCR5 antagonist that has been investigated in clinical trials for its antiviral activity against HIV-1. [, ]
Relevance: While structurally distinct from 4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoic acid, SCH-D offers valuable insights into the structural features and pharmacophores relevant for CCR5 antagonism. By comparing and contrasting the structural elements of SCH-D and the target compound, researchers can gain a better understanding of potential modifications that could be introduced to the target compound to modulate its activity against CCR5 or explore its potential antiviral properties. (https://www.semanticscholar.org/paper/fc0e2bc53f3eb30bf0d0129b55be8b155258f824)
Compound Description: UK427857 is a CCR5 antagonist that has been evaluated in clinical trials for the treatment of HIV-1 infection. [, ]
Relevance: Although structurally distinct from 4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoic acid, UK427857, along with other CCR5 antagonists, highlights the structural diversity possible within this drug class. Exploring the structure-activity relationships of various CCR5 antagonists can inform the design and optimization of novel compounds with enhanced potency, selectivity, or pharmacokinetic properties for potential use in treating HIV-1 or addressing inflammatory conditions. (https://www.semanticscholar.org/paper/fc0e2bc53f3eb30bf0d0129b55be8b155258f824)
Compound Description: TAK779 functions as a CCR5 antagonist, demonstrating inhibitory effects on the receptor's activity. []
Relevance: Even with structural differences from 4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoic acid, TAK779 serves as another example of a CCR5 antagonist, further enriching our understanding of the diverse chemical structures capable of interacting with this target. By analyzing the commonalities and differences between TAK779 and the target compound, researchers can gain valuable insights into the structural requirements and pharmacophoric features crucial for CCR5 antagonism.
Compound Description: Sch-C acts as a noncompetitive allosteric antagonist of the CCR5 receptor, effectively blocking the binding of chemokines like MIP-1α and RANTES. []
Relevance: While structurally different from 4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoic acid, Sch-C, along with other CCR5 antagonists, provides valuable information on the structural diversity and potential binding modes within this class of compounds. Analyzing the structure-activity relationship of Sch-C and other CCR5 antagonists can aid in designing novel compounds with potentially improved properties.
Overview
4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)benzoic acid is a complex organic compound that exhibits potential pharmacological properties. This compound is characterized by its unique structural features, which include a benzoic acid moiety, a piperazine ring, and a pyrrolidine derivative. Its molecular formula is C21H22F3N3O3, and it is classified under the category of piperazine derivatives, which are often explored for their therapeutic applications.
Source and Classification
The compound can be sourced from various synthetic pathways that involve the manipulation of simpler organic molecules. It falls under the classification of pharmaceutical intermediates and potential drug candidates, particularly in the realm of central nervous system agents due to its structural similarity to known psychoactive substances.
Synthesis Analysis
Methods and Technical Details
The synthesis of 4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)benzoic acid typically involves several key steps:
Formation of the Pyrrolidine Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrrolidine structure.
Piperazine Integration: A piperazine derivative is introduced through a nucleophilic substitution reaction, where the nitrogen atom in the piperazine ring acts as a nucleophile.
Benzoic Acid Attachment: The final step includes coupling the synthesized pyrrolidine-piperazine intermediate with benzoic acid derivatives, often using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
This multi-step synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve optimal yields and purity.
Molecular Structure Analysis
Structure and Data
The molecular structure of 4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)benzoic acid can be depicted as follows:
Chemical Formula: C21H22F3N3O3
Molecular Weight: 421.42 g/mol
Key Functional Groups:
Benzoic acid group
Trifluoromethyl group
Piperazine ring
Pyrrolidine structure
The compound's structure suggests potential interactions with biological targets due to its diverse functional groups.
Chemical Reactions Analysis
Reactions and Technical Details
The compound can participate in various chemical reactions typical for carboxylic acids and amines:
Esterification: Reacting with alcohols to form esters.
Amide Formation: Interaction with amines can yield amides, enhancing its pharmacological profile.
Nucleophilic Substitution: The trifluoromethyl group may undergo nucleophilic substitution reactions under specific conditions.
These reactions can be utilized to modify the compound's properties for enhanced biological activity or solubility.
Mechanism of Action
Process and Data
The mechanism of action for 4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)benzoic acid is not fully elucidated but can be inferred based on its structural components:
The piperazine ring is known for its activity on various neurotransmitter receptors, particularly serotonin and dopamine receptors.
The presence of the trifluoromethyl group may enhance lipophilicity, facilitating blood-brain barrier penetration.
Research into similar compounds indicates that this structure could modulate neurotransmitter activity, potentially leading to anxiolytic or antidepressant effects.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Appearance: Typically exists as a solid crystalline form.
Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.
Melting Point: Specific melting point data is not well-documented but can be determined experimentally.
These properties are crucial for understanding how the compound behaves under various conditions, influencing its application in pharmaceutical formulations.
Applications
Scientific Uses
The primary applications of 4-(2,5-Dioxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)benzoic acid include:
Pharmaceutical Development: As a potential candidate for developing new medications targeting central nervous system disorders.
Research Tool: Utilized in studies exploring receptor interactions and drug design methodologies.
Chemical Intermediates: Serves as a building block in synthesizing more complex pharmaceutical agents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.